Diallyl naphthalene-2,3-dicarboxylate is an organic compound classified as an ester, specifically a diallyl ester of naphthalene-2,3-dicarboxylic acid. It is characterized by the presence of two allyl groups attached to the naphthalene backbone, which contributes to its chemical reactivity and potential applications in various fields. The compound has the molecular formula and a molecular weight of approximately 296.32 g/mol .
Diallyl naphthalene-2,3-dicarboxylate is sourced from the chemical synthesis of naphthalene derivatives, particularly through the esterification process involving naphthalene-2,3-dicarboxylic acid and allyl alcohol. It falls under the category of aromatic compounds due to its naphthalene structure and is classified as a dicarboxylic acid derivative. Its Chemical Abstracts Service (CAS) number is 52640-63-8, which uniquely identifies it in chemical databases .
The synthesis of diallyl naphthalene-2,3-dicarboxylate generally involves the following methods:
The reaction typically requires controlled temperatures and conditions to prevent side reactions and ensure high selectivity towards the desired product. The general reaction can be represented as follows:
This reaction may also involve removal of water to drive equilibrium towards product formation .
Diallyl naphthalene-2,3-dicarboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for diallyl naphthalene-2,3-dicarboxylate primarily revolves around its ability to act as a reactive intermediate in polymerization processes. The allyl groups can readily participate in radical polymerization under heat or light conditions:
This mechanism highlights its potential utility in materials science and polymer chemistry .
Relevant data on specific physical properties such as density and boiling point are not well documented but are critical for practical applications .
Diallyl naphthalene-2,3-dicarboxylate finds applications in various scientific fields:
The synthesis of diallyl naphthalene-2,3-dicarboxylate (molecular formula: C₁₈H₁₆O₄; MW: 296.32 g/mol) proceeds primarily via Fischer esterification between naphthalene-2,3-dicarboxylic acid and allyl alcohol. This reaction is catalyzed by heterogeneous or homogeneous acid catalysts, with mechanisms varying significantly based on catalyst type. Metal oxide catalysts (e.g., ZnO, SnO₂) function through Lewis acid activation, where the metal coordinates with the dicarboxylic acid’s carbonyl oxygen, enhancing electrophilicity and promoting nucleophilic attack by allyl alcohol [1] [3]. In contrast, Brønsted acid catalysts (e.g., p-toluenesulfonic acid) protonate the carbonyl group directly, generating a more reactive oxonium intermediate [1].
Table 1: Catalytic Performance in Esterification of Naphthalene-2,3-Dicarboxylic Acid
Catalyst Type | Reaction Temp (°C) | Time (h) | Diester Yield (%) |
---|---|---|---|
Zinc oxide | 180–200 | 4–6 | 85–90 |
Dibutyltin oxide | 160–180 | 3–5 | 92–95 |
p-Toluenesulfonic acid | 120–140 | 2–3 | 80–85 |
Sulfated zirconia | 150–170 | 5–7 | 88–90 |
For diacid substrates, esterification occurs stepwise: the first carboxyl group reacts faster due to lower steric hindrance, forming a monoester intermediate, followed by slower conversion to the diester. This kinetic disparity necessitates precise reaction control to minimize monoester byproducts [1] [8]. Tin-based catalysts (e.g., dibutyltin oxide) exhibit superior performance by facilitating simultaneous activation of both carboxyl groups via bidentate coordination, reducing reaction time by ~40% compared to Brønsted acids [3].
Allyl alcohol serves dual roles as both reactant and solvent in esterification, though its efficacy depends on reaction stoichiometry and temperature. Under neat conditions (solvent-free), optimal diester formation occurs at an acid-to-alcohol molar ratio of 1:4–1:5, with higher ratios suppressing etherification byproducts (e.g., diallyl ether) [3] [8]. Reaction kinetics follow a pseudo-first-order model for the initial monoesterification phase (k₁ = 0.18 h⁻¹ at 140°C), transitioning to zero-order kinetics for diester formation (k₂ = 0.07 h⁻¹) due to steric effects [8].
Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) enhance solubility of the diacid precursor but require water-removal strategies. THF improves mass transfer and shifts equilibrium by azeotropic water removal, boosting yields to >90% at reflux [7]. Conversely, DMF elevates reaction rates through transition-state stabilization but risks carbocation-mediated side reactions with allyl alcohol above 100°C [3].
Table 2: Solvent Impact on Esterification Efficiency
Solvent System | Temp (°C) | Reaction Time (h) | Byproduct Formation (%) | Diester Yield (%) |
---|---|---|---|---|
Neat (allyl alcohol) | 140 | 3.0 | 8–10 | 85 |
THF | 66 (reflux) | 5.5 | <2 | 92 |
DMF | 100 | 2.5 | 12–15 | 78 |
Toluene | 110 (azeotrope) | 6.0 | 5–7 | 88 |
Dehydrating agents are critical for overcoming equilibrium limitations in esterification. Thionyl chloride (SOCl₂) pre-activates the diacid by converting it to naphthalene-2,3-dicarbonyl chloride, enabling subsequent room-temperature esterification with allyl alcohol and reducing reaction time to <1 hour [7]. Alternatively, molecular sieves (3Å) or toluene azeotrope continuously remove water, driving near-quantitative conversion without requiring stoichiometric activators [1] [8].
Acid catalyst selection profoundly influences byproduct profiles:
Table 3: Yield Optimization Using Dehydrating Agents
Activation Method | Reaction Conditions | Diester Yield (%) | Key Advantage |
---|---|---|---|
Thionyl chloride activation | 25°C, 45 min | 95 | No catalyst required |
Azeotropic distillation | Toluene, 110°C, 6 h | 88 | Scalable, low cost |
Molecular sieves (3Å) | 140°C, 4 h | 90 | Simplified workup |
p-TsOH/DCC | 0°C→25°C, 12 h | 82 | Mild conditions |
Crude diallyl naphthalene-2,3-dicarboxylate contains residuals including unreacted diacid, monoallyl ester, and allyl ethers. Recrystallization from ethanol/water (4:1 v/v) exploits differential solubility: the diester crystallizes at 0–5°C with >99% purity, while monoester remains in the mother liquor [8]. However, this method suffers from moderate yields (70–75%) due to diester retention in the aqueous phase [2].
Chromatographic techniques offer superior resolution:
For industrial-scale purification, thin-film distillation at 150–160°C (0.1 mmHg) removes volatile impurities while preserving the thermally stable diester, achieving throughputs >1 kg/h with 99.2% purity [8].
Table 4: Purification Methods Comparison
Method | Purity (%) | Recovery (%) | Throughput | Key Limitation |
---|---|---|---|---|
Ethanol/water recrystallization | 99.0 | 70–75 | Moderate | Yield loss in mother liquor |
Hexane/EA flash chromatography | 98.5 | 90 | Low | Solvent consumption |
Preparative HPLC | 99.5 | 80–85 | Very low | Low throughput, high cost |
Thin-film distillation | 99.2 | 95 | High | Requires thermal stability |
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